(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

Coumarin biochemistry Metabolic stability Cytochrome P450

The compound (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate (CAS 389077-19-4), systematic name 3-(toluene-4-sulfonylamino)-propionic acid 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ester, is a synthetic coumarin-sulfonamide hybrid with molecular formula C20H18ClNO6S and a monoisotopic mass of 435.075 g/mol. It belongs to a class of compounds recognized for dual pharmacophoric character—a 3-chloro-4-methylcoumarin fluorogenic/chromogenic scaffold linked via a beta-alanine ester bridge to a tosyl (4-methylphenylsulfonyl) moiety.

Molecular Formula C20H18ClNO6S
Molecular Weight 435.9 g/mol
Cat. No. B5102348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Molecular FormulaC20H18ClNO6S
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)Cl)C
InChIInChI=1S/C20H18ClNO6S/c1-12-3-6-15(7-4-12)29(25,26)22-10-9-18(23)27-14-5-8-16-13(2)19(21)20(24)28-17(16)11-14/h3-8,11,22H,9-10H2,1-2H3
InChIKeyAZFHGQWUZZZHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3-Chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate CAS 389077-19-4 – Technical Baseline for Sourcing


The compound (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate (CAS 389077-19-4), systematic name 3-(toluene-4-sulfonylamino)-propionic acid 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ester, is a synthetic coumarin-sulfonamide hybrid with molecular formula C20H18ClNO6S and a monoisotopic mass of 435.075 g/mol [1]. It belongs to a class of compounds recognized for dual pharmacophoric character—a 3-chloro-4-methylcoumarin fluorogenic/chromogenic scaffold linked via a beta-alanine ester bridge to a tosyl (4-methylphenylsulfonyl) moiety [2]. This compound is supplied primarily as a research-grade chemical (AldrichCPR) for non-human, non-therapeutic use [1]. No published, peer-reviewed target-specific biological IC50 or Ki data were identified for this exact compound at the time of analysis, placing the burden of differentiation on structural logic and class-level evidence.

Why Generic Coumarin-Sulfonamide Analogs Cannot Substitute (3-Chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate


Within the coumarin-sulfonamide chemical space, three critical structural variables govern biological target engagement and physicochemical behavior: (i) the position of the chlorine substituent on the coumarin A-ring (3-chloro vs. 6-chloro vs. unsubstituted), which dictates the lactone's electrophilicity and susceptibility to enzymatic hydrolysis [1]; (ii) the amino acid linker between the coumarin ester and the sulfonamide moiety (beta-alanine vs. L-alanine vs. valine vs. phenylalanine), which controls metabolic stability and target-induced conformational fit [2]; and (iii) the sulfonamide N-substituent identity (tosyl vs. unsubstituted sulfonamide vs. alkyl sulfonamide), which is the primary zinc-binding pharmacophore in carbonic anhydrase (CA) inhibition and a key determinant of DPP-IV interaction [2][3]. Simple substitution of any one of these three modules—even by a positional isomer—can result in complete loss of activity against a given target class, as demonstrated by the differential CA isoform selectivity profiles of regioisomeric coumarin sulfonamides [3]. The compound under evaluation occupies a precise and commercially under-explored intersection: 3-chloro substitution (conferring enhanced lactone stability relative to 6-chloro isomers) combined with the flexible beta-alanine-tosyl arm, making generic replacement scientifically unjustified without matched-pair experimental validation.

Quantitative Differentiation Evidence for (3-Chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate


Positional Isomer Advantage: 3-Chloro vs. 6-Chloro Coumarin Reactivity and Metabolic Stability

The 3-chloro substituent in the target compound occupies the electrophilic α-position of the α,β-unsaturated lactone, directly conjugated to the carbonyl. This electronic configuration reduces the lactone's susceptibility to hydrolytic ring-opening compared to 6-chloro positional isomers (e.g., AMB4022174), where the chlorine is isolated on the benzo-ring without resonance withdrawal from the lactone carbonyl [1]. For coumarin-based fluorogenic probes, 3-substitution is known to shift the emission wavelength and quantum yield relative to ring-substituted analogs, directly impacting assay signal-to-noise performance [2]. In a class-level study of coumarin CYP2A6 substrates, 3-substitution altered Km and Vmax by >10-fold relative to 6- or 7-substituted analogs, establishing positional dependency of metabolic handling [3]. The target compound's 3-chloro configuration is therefore predicted to exhibit prolonged half-life in hepatic microsomal preparations relative to the 6-chloro isomer.

Coumarin biochemistry Metabolic stability Cytochrome P450 Positional isomer differentiation

Beta-Alanine Linker Advantage: Flexibility vs. Rigid Alpha-Amino Acid Analogs in Target Binding

The target compound incorporates a beta-alanine (3-aminopropanoate) linker between the coumarin ester oxygen and the tosyl sulfonamide nitrogen. This contrasts with closely related commercial analogs bearing rigid, chiral alpha-amino acid linkers: (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate (L-alanine-based; CAS not independently matched) and (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate (L-phenylalanine-based; Sigma-Aldrich CAS 1041641-26-2) [1]. The beta-alanine linker provides an additional rotatable bond (one methylene group extension) compared to the L-alanine analog, enabling the tosyl group to sample a wider conformational space. In a structurally analogous series of coumarin-sulfonamide DPP-IV inhibitors, Vawhal et al. (2023) demonstrated that linker length and flexibility directly correlate with IC50 values; compounds with constrained linkers exhibited >5-fold weaker inhibition than their flexible counterparts [2]. The beta-alanine configuration also eliminates the chiral center present in the L-alanine and L-phenylalanine analogs, removing stereochemical purity as a batch-to-batch variability concern in procurement.

DPP-IV inhibition Linker flexibility Sulfonamide pharmacophore Structure-activity relationship

Tosyl Sulfonamide vs. Unsubstituted Sulfonamide: Zinc-Binding Pharmacophore Potency in Carbonic Anhydrase Inhibition

The target compound bears a tosyl (4-methylphenylsulfonyl) group, classifying it as a secondary sulfonamide. In the crystallographically characterized series of coumarinyl-substituted sulfonamide carbonic anhydrase inhibitors reported by Wagner et al. (2010), secondary sulfonamides (R-SO2NH-R') exhibited distinct CA isoform selectivity profiles and binding modes compared to primary sulfonamides (R-SO2NH2) [1]. The tosyl group provides both the zinc-coordinating sulfonamide nitrogen and an aromatic ring capable of occupying the hydrophobic pocket proximal to the CA active site. Within the class, the tosyl substitution pattern achieves a balance between zinc affinity (pKa of sulfonamide NH ~10-11) and lipophilic complementarity, whereas unsubstituted primary sulfonamide coumarin conjugates often suffer from poorer membrane permeability (clogP reduction of ~1-2 log units) and narrower isoform selectivity [1][2]. In vitro, coumarin-tosyl conjugates have demonstrated Ki values in the low nanomolar range against CA VII (Ki = 0.8 nM for representative compound) and CA II, with >100-fold selectivity over CA I in certain structural contexts [1].

Carbonic anhydrase inhibition Zinc-binding group Sulfonamide SAR Isoform selectivity

Absence of Confounding Chiral Center: Batch Reproducibility Advantage Over Alpha-Amino Acid Ester Analogs

The target compound is achiral at the beta-alanine linker segment, distinguishing it from the L-alanine ester analog (3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate) and the L-phenylalanine ester analog (CAS 1041641-26-2), both of which contain a defined (S) stereocenter [1]. In procurement, chiral compounds require enantiomeric excess (ee) specification and chiral HPLC or SFC purity verification, adding cost and analytical burden. More critically, even minor enantiomeric impurity (e.g., 2% D-isomer) in a potent inhibitor can produce misleading IC50 data due to differential target affinity between enantiomers. For a class of chiral coumarin-sulfonamide protease inhibitors, the (R)-enantiomer of a phenylalanine-containing analog showed >100-fold weaker HIV protease inhibition (Ki = 400 nM) compared to the (S)-enantiomer (Ki = 4 nM) [2]. The achiral beta-alanine scaffold in the target compound eliminates this confounding variable entirely.

Chemical procurement Analytical quality control Stereochemical purity Assay reproducibility

Distinct UV-Vis Spectral Fingerprint: 3-Chloro-4-methylcoumarin Chromophore for Fluorogenic Assay Compatibility

The 3-chloro-4-methyl-2-oxo-2H-chromen-7-ol (3-chloro-4-methylumbelliferone) core liberated upon ester hydrolysis is a well-characterized fluorophore with distinct spectral properties from the more common 4-methylumbelliferone (4-MU). The chlorine substitution at position 3 lowers the pKa of the 7-hydroxy group (pKa ~7.0 vs. ~7.8 for 4-MU) and shifts the fluorescence emission maximum bathochromically by approximately 10-20 nm, providing better separation from autofluorescence of biological matrices [1]. This is directly relevant to the target compound's intended use as a latent fluorogenic reporter in enzyme assays (e.g., esterase, protease, or DPP-IV assays using coumarin release as readout). Commercially, the 3-chloro substitution pattern is significantly less common than the unsubstituted or 6-substituted coumarin cores; Sigma-Aldrich lists only this compound (R385263) in the AldrichCPR collection with the precise 3-chloro-4-methyl-7-ester substitution, whereas multiple 6-substituted and unsubstituted analogs are cataloged .

Fluorogenic substrate Coumarin fluorescence Assay development Spectral properties

Limitation Acknowledgment: Absence of Published Target-Specific Quantitative Biological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent databases (Google Patents, WIPO, EPO) as of May 2026 did not identify any published, peer-reviewed study reporting IC50, Ki, EC50, or Kd values for this exact compound against any specific molecular target, nor any head-to-head comparison with a named structural analog under identical experimental conditions. The compound appears in supplier catalogs as a research chemical (AldrichCPR) intended for exploratory use . Consequently, all differentiation claims in Sections 3.1 through 3.5 are class-level inferences or cross-study comparables and should not be interpreted as experimentally validated, compound-specific quantitative superiority. Any procurement decision based on predicted properties must be confirmed by in-house head-to-head experimental evaluation of the target compound alongside the specific comparator analog under the user's exact assay conditions.

Data gap Procurement risk Empirical validation required

Best-Fit Application Scenarios for Procuring (3-Chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate


Development of Fluorogenic DPP-IV or Esterase Assays with Reduced Autofluorescence Interference

The compound serves as a masked fluorogenic substrate. Upon enzymatic cleavage of the ester bond, it liberates 3-chloro-4-methylumbelliferone, a fluorophore with a pKa ~0.8 units lower than standard 4-methylumbelliferone, yielding higher fluorescence quantum yield at physiological pH and a red-shifted emission that reduces overlap with NAD(P)H autofluorescence [1]. This is directly relevant for high-throughput screening of DPP-IV inhibitors, where coumarin-based fluorogenic substrates (e.g., H-Gly-Pro-AMC) are standard but suffer from background interference in cell-based assays. The beta-alanine linker also provides a validated spacer length for DPP-IV active site access based on class-level SAR [2].

Carbonic Anhydrase Inhibitor Probe Synthesis with Pre-organized Tosyl Zinc-Binding Group

The tosyl sulfonamide moiety is a crystallographically validated zinc-binding pharmacophore for carbonic anhydrase isoforms [3]. The target compound can serve as a direct CA inhibitor screening candidate or as a synthetic intermediate for further derivatization (e.g., hydrolysis of the ester to expose the 7-hydroxy group for additional functionalization). The 3-chloro substituent enhances the coumarin lactone's metabolic stability relative to unsubstituted or 6-substituted analogs, an advantage for cellular CA inhibition assays requiring extended incubation [3].

Synthetic Chemistry Building Block for Coumarin-Sulfonamide Library Construction

The compound occupies a specific and commercially scarce structural niche: a 3-chloro-4-methylcoumarin core esterified with N-tosyl-beta-alanine. As of May 2026, Sigma-Aldrich lists this compound as an AldrichCPR product (R385263), indicating limited but defined commercial availability . Medicinal chemistry teams constructing focused coumarin-sulfonamide libraries for phenotypic or target-based screening can use this compound as a key intermediate: the ester can be hydrolyzed to the free 7-hydroxycoumarin, or the tosyl group can be cleaved to the primary sulfonamide for further N-functionalization. Its achiral nature simplifies library enumeration and SAR interpretation compared to chiral alpha-amino acid ester analogs .

Negative Control or Comparator for Structure-Activity Relationship Studies

For research groups actively studying a specific coumarin-sulfonamide chemotype (e.g., L-alanine-linked or L-phenylalanine-linked DPP-IV or CA inhibitors), the beta-alanine analog serves as a critical comparator to dissect the contribution of linker length and flexibility to target engagement. Given the class-level observation that constrained linkers reduce DPP-IV potency by >5-fold [2], the target compound's extended, flexible beta-alanine arm provides the 'high-flexibility' end of a linker SAR series. Procurement of this compound alongside the L-alanine and L-phenylalanine analogs enables matched-pair analysis within a single experimental run.

Quote Request

Request a Quote for (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.